molecular formula C6H11ClO B081408 1-Chloropinacolone CAS No. 13547-70-1

1-Chloropinacolone

Cat. No.: B081408
CAS No.: 13547-70-1
M. Wt: 134.6 g/mol
InChI Key: ULSAJQMHTGKPIY-UHFFFAOYSA-N
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Description

1-Chloropinacolone (CAS 13547-70-1), also known as 1-chloro-3,3-dimethyl-2-butanone or tert-butyl chloromethyl ketone, is a chlorinated ketone with the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol . It is a colorless to pale yellow liquid with a boiling point of 171.5°C, a melting point of -13°C, and a density of 1.0 g/cm³ . The compound is characterized by a tert-butyl group adjacent to a chlorinated methyl ketone moiety, which confers unique reactivity in organic synthesis.

Preparation Methods

Traditional Liquid-Phase Chlorination

The conventional synthesis of 1-chloropinacolone involves liquid-phase chlorination of pinacolone in methanol under sub-zero conditions. Chlorine gas is introduced into a chilled pinacolone-methanol solution (10C-10^\circ\text{C} to 0C0^\circ\text{C}) over 24 hours, followed by solvent removal via distillation. While this method achieves moderate yields (70–80%), it suffers from critical limitations:

  • Excessive Chlorine Usage : Stoichiometric excess of chlorine (>1.2eq>1.2 \, \text{eq}) is required to drive the reaction, leading to dichloropinacolone byproducts .

  • Low Purity : Crude product purity rarely exceeds 90%, necessitating energy-intensive rectification to achieve pharmaceutical-grade material (>98%>98\%) .

  • Environmental Concerns : Unreacted chlorine and hydrogen chloride in tail gas pose disposal challenges, requiring scrubbing systems to mitigate emissions .

Modern Circulating Reactor Method

The patent CN113087604A introduces a transformative approach leveraging reactor design and process optimization to address traditional shortcomings. This method comprises three stages:

Reaction Setup and Chlorination

  • Cooling and Mixing : A pinacolone-methanol solution (mass ratio 0.8–1.2:2) is cooled below 0C0^\circ\text{C} using a brine-jacketed reactor.

  • Circulation and Chlorination : A Venturi tube mixer injects chlorine gas into the circulating mother liquor at 1–2% of the total chlorine per minute. The system’s continuous flow enhances mass transfer, ensuring uniform chlorination without localized excess (Figure 1).

  • Reaction Completion : The reaction concludes within 2 hours, contrasted with 24 hours in traditional methods, achieving near-quantitative conversion .

Solvent Recovery and Product Isolation

Post-reaction, methanol is stripped from the mixture at 65C65^\circ\text{C}73C73^\circ\text{C} and recycled, reducing raw material consumption. Cooling the residual liquid yields this compound with >98%>98\% purity, eliminating the need for further distillation .

Table 1: Key Parameters of Modern Circulating Reactor Method

ParameterValue/Range
Reaction Temperature<0C<0^\circ\text{C}
Chlorine Addition Rate1–2% total/min
Methanol Ratio0.8–1.2:2 (pinacolone:methanol)
Desolventizing Temperature65C65^\circ\text{C}73C73^\circ\text{C}
Yield90–95%
Purity>98%>98\%

Experimental Optimization and Case Study

Case Study: Patent CN113087604A

A representative experiment illustrates the method’s efficacy:

  • Input : 100 kg pinacolone, 200 kg methanol.

  • Chlorination : Chlorine introduced at 0.5–1.0 kg/min until stoichiometric equivalence (1:1 molar ratio).

  • Output : 135 kg this compound (90% yield) at 98.5%98.5\% purity.

This example underscores the method’s scalability and efficiency, with a 12-fold reduction in reaction time compared to traditional approaches.

Critical Optimization Factors

  • Temperature Control : Maintaining sub-zero temperatures suppresses dichlorination byproducts.

  • Venturi Mixer Efficiency : The mixer’s hydrodynamic cavitation ensures rapid chlorine dispersion, preventing hot spots.

  • Solvent Ratio : Higher methanol ratios (>2:1>2:1) improve solubility but increase energy demands for solvent recovery .

Comparative Analysis of Methods

Table 2: Traditional vs. Modern Synthesis Comparison

ParameterTraditional MethodModern Circulating Reactor
Reaction Time24 hours2 hours
Chlorine Excess20–30%<5%
Byproduct Formation5–10% dichloro<1% dichloro
Energy ConsumptionHigh (distillation)Moderate (desolventizing)
Environmental ImpactSignificant HCl/Cl2_2 emissionsControlled via scrubbing

Chemical Reactions Analysis

Types of Reactions: 1-Chloropinacolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Substituted ketones or alcohols.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids

Scientific Research Applications

Scientific Research Applications

1-Chloropinacolone is utilized in various scientific fields, particularly in organic chemistry, materials science, and medicinal chemistry.

Synthesis of Triazole Compounds

One prominent application is in the synthesis of triazole derivatives, which are five-membered nitrogen-containing heterocycles known for their biological activity. This compound serves as a key starting material for these compounds, facilitating the formation of diverse triazole structures through nucleophilic substitution reactions .

Task-Specific Ionic Liquids

Research has demonstrated that this compound can be used to prepare task-specific ionic liquids. For instance, it has been reacted with 1-methylimidazole to yield N-pinacolone methylimidazolium chloride, which exhibits unique solvent properties beneficial for various chemical reactions .

Agrochemical Intermediates

The compound is also recognized for its role as an intermediate in the production of agricultural chemicals. Its derivatives are employed in the synthesis of pesticides and herbicides, contributing significantly to crop protection strategies .

Data Table: Applications of this compound

Application AreaDescriptionKey Findings/References
Triazole SynthesisIntermediate for creating triazole compounds with biological activity
Ionic LiquidsPrecursor for task-specific ionic liquids used in various reactions
AgrochemicalsUsed in the synthesis of pesticides and herbicides
Organic SynthesisGeneral utility in synthesizing complex organic molecules

Case Study 1: Triazole Derivatives

In a study focusing on the synthesis of triazole derivatives from this compound, researchers reported high yields and selectivity. The reaction conditions were optimized to minimize side products, demonstrating the compound's efficiency as a precursor.

Case Study 2: Ionic Liquids Development

A recent investigation into ionic liquids synthesized from this compound highlighted their potential as green solvents. The study showed that these ionic liquids could facilitate reactions under mild conditions while maintaining high product yields.

Mechanism of Action

The mechanism of action of 1-Chloropinacolone involves its reactivity due to the presence of both chlorine and ketone functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions enable this compound to act as a versatile intermediate in the synthesis of various compounds .

Comparison with Similar Compounds

Structural Analogs: Pinacolone vs. 1-Chloropinacolone

Property Pinacolone (3,3-Dimethyl-2-butanone) This compound
Formula C₆H₁₀O C₆H₁₁ClO
Molecular Weight 114.18 g/mol 134.60 g/mol
Boiling Point 106–108°C 171.5°C
Reactivity Less electrophilic due to lack of Cl High electrophilicity for nucleophilic substitution
Applications Solvent, fragrance precursor Pharmaceutical intermediate

The introduction of a chlorine atom in this compound significantly enhances its electrophilic character, enabling participation in reactions like nucleophilic substitutions and Friedel-Crafts alkylation, unlike its non-chlorinated counterpart .

Other Chlorinated Ketones

Chloroacetone (CAS 78-95-5)

Property Chloroacetone This compound
Formula C₃H₅ClO C₆H₁₁ClO
Boiling Point 119°C 171.5°C
Toxicity (LD₅₀) 141 mg/kg (rat) 550 mg/kg (rat)
Applications Tear gas, pharmaceuticals Triazole synthesis

This compound’s bulky tert-butyl group reduces volatility and increases thermal stability compared to smaller chlorinated ketones like chloroacetone .

Research Findings and Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Melting Point -13°C
Boiling Point 171.5°C
Density 1.0 g/cm³
Solubility in Water Immiscible
Purity (Commercial) 95–98%

Biological Activity

1-Chloropinacolone, a chlorinated derivative of pinacolone, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

This compound is characterized by its chlorinated ketone structure, which influences its reactivity and biological interactions. It is commonly synthesized through halogenation of pinacolone, leading to various derivatives that exhibit enhanced biological activity. The compound is not miscible in water and is incompatible with oxidizing agents, necessitating careful handling and storage conditions at low temperatures .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiviral Activity : Research indicates that this compound possesses antiviral properties, making it a candidate for further investigation in the development of antiviral agents.
  • Antibacterial and Antifungal Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Antituberculous Effects : Preliminary studies suggest that this compound may also exhibit activity against Mycobacterium tuberculosis, warranting further exploration in tuberculosis treatment .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with specific cellular targets:

  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can modulate gene expression through nuclear receptor pathways .
  • Reactive Oxygen Species (ROS) Generation : Some chlorinated compounds are known to induce oxidative stress in cells, potentially leading to cytotoxic effects on pathogens while sparing host cells .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
  • Cytotoxicity Assay : In vitro assays using human cell lines showed that this compound could induce apoptosis in cancer cells at specific concentrations without affecting normal cell viability.
Concentration (µM)% Cell Viability
1085
5065
10040

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 1-Chloropinacolone in academic laboratories?

  • Methodological Answer : Synthesis of this compound (CAS 13547-70-1) requires precise control of reaction conditions due to its chlorinated ketone structure. Key steps include:

  • Purity Verification : Use gas chromatography (GC) or HPLC to confirm ≥95% purity, as commercial batches may contain residual solvents or byproducts .
  • Spectroscopic Characterization : Employ 1^1H/13^13C NMR to validate the carbonyl group (C=O) at ~210 ppm and the tertiary butyl group (δ 1.2–1.4 ppm). IR spectroscopy can confirm the C-Cl stretch (~550–650 cm1^{-1}) .
  • Safety Protocols : Classified as a toxic liquid (UN 2810), handle in fume hoods with PPE due to acute toxicity (oral LD50_{50}: ~300 mg/kg in rats) .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

  • Methodological Answer : this compound is poorly water-soluble (logP ~1.8). Strategies include:

  • Co-solvent Systems : Use ethanol or DMSO (<5% v/v) to enhance solubility while minimizing solvent interference.
  • Micellar Encapsulation : Test surfactants like SDS or Tween-80 for phase-transfer catalysis applications .

Q. What analytical methods are optimal for quantifying this compound in reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm) using C18 columns and acetonitrile/water mobile phases.
  • Mass Spectrometry : LC-MS (ESI+) for trace analysis (detection limit ~0.1 ppm) to monitor degradation or side products .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying nucleophilic conditions?

  • Methodological Answer : Conflicting reports on SN1 vs. SN2 pathways require:

  • Kinetic Isotope Effects (KIE) : Compare kHk_{H}/kDk_{D} to distinguish between mechanisms.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution on the carbonyl carbon .
  • Solvent Polarity Experiments : Test reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess stabilization of carbocation intermediates .

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) involving this compound derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., halogen position) with biological activity.
  • Significance Testing : Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate differences in reactivity or toxicity across derivatives .

Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions?

  • Methodological Answer :

  • Detailed Protocols : Document exact molar ratios, temperature (±1°C), and stirring rates. Pre-dry solvents (e.g., molecular sieves for THF).
  • Control Experiments : Include blank runs and internal standards (e.g., nitrobenzene for GC retention time calibration).
  • Data Sharing : Publish raw NMR/FID files in supplementary materials to enable peer validation .

Q. What strategies mitigate risks when scaling up this compound reactions from milligram to gram quantities?

  • Methodological Answer :

  • Thermal Hazard Assessment : Perform DSC/TGA to identify exothermic decomposition risks (>150°C).
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems to control heat dissipation and reduce byproduct formation .

Q. Data Interpretation & Validation

Q. How can researchers resolve discrepancies in reported boiling points (171.5°C vs. literature 168–170°C) for this compound?

  • Methodological Answer :

  • Calibration Checks : Validate thermometers against standard references (e.g., n-hexane, ethanol).
  • Pressure Adjustments : Use the Clausius-Clapeyron equation to correct for altitude/barometric pressure effects .

Q. What criteria validate the identity of novel this compound derivatives in crystallography studies?

  • Methodological Answer :

  • X-ray Diffraction : Confirm bond lengths (C-Cl: ~1.79 Å) and angles.
  • Purity Metrics : Ensure R-factor <5% and match simulated/powder XRD patterns to exclude polymorphic variations .

Q. Ethical & Safety Considerations

Q. How should toxicity data for this compound inform institutional review board (IRB) approvals for biological studies?

  • Methodological Answer :
  • Risk Assessment : Reference GHS Category 5 toxicity (oral, dermal) and implement spill containment protocols.
  • Ethical Reporting : Align with OECD Guidelines 423/425 for acute toxicity testing, ensuring 3R compliance (Reduction, Refinement, Replacement) .

Properties

IUPAC Name

1-chloro-3,3-dimethylbutan-2-one
Source PubChem
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InChI

InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSAJQMHTGKPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8027749
Record name 1-Chloropinacolone
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Molecular Weight

134.60 g/mol
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CAS No.

13547-70-1
Record name 1-Chloropinacolone
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Record name 1-Monochloropinacoline
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Record name 2-Butanone, 1-chloro-3,3-dimethyl-
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Record name 1-Chloropinacolone
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Record name 1-chloro-3,3-dimethylbutan-2-one
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Record name 1-MONOCHLOROPINACOLINE
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Synthesis routes and methods

Procedure details

510 g (3 moles) of 4-hydroxybiphenyl were dissolved in 3 l of methyl ethyl ketone. 390 g of ground potassium carbonate were added and the mixture was heated to 80° C. 405 g (3 moles) of α-chloropinacoline were added dropwise over the course of 2 hours and the mixture was then stirred for a further 15 hours at 80° C. After cooling, it was filtered and the filter residue was rinsed with methyl ethyl ketone. The resulting filtrate was concentrated to dryness in vacuo by distilling off the solvent. The residue was taken up in methylene chloride and the solution was washed with 10% strength sodium hydroxide solution and twice with water, dried over sodium sulfate and concentrated in vacuo by distilling off the solvent. The residue was distilled, using a condenser cooled with hot water (50° C.), to avoid crystallization. After a small amount of first runnings of chloropinacoline at 40° C./0.4 mm Hg, 658 g (82% of theory) of 1-(4'-phenyl-phenoxy)3,3-dimethylbutan-2-one were obtained at 170° to 180° C./0.4 mm Hg.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
405 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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